molecular formula C16H16N2O3 B8309089 Ethyl 2-(2-aminobenzoylamino)-benzoate

Ethyl 2-(2-aminobenzoylamino)-benzoate

Cat. No. B8309089
M. Wt: 284.31 g/mol
InChI Key: NXFKBDKVFGPTQC-UHFFFAOYSA-N
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Patent
US08993622B2

Procedure details

Nitro compound 20 (2.24 g, 7.14 mmol) and Pd/C (220 mg) was dissolved in EtOAc (50 mL) and MeOH (20 mL) and stirred vigorously under H2 atmosphere (1 atm). After 5 h, the Pd/C was filtered off over a pad of celite and florisil to leave pure aniline compound 21 in quant. yield (1.98 g) over two steps.
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:23]=[CH:22][CH:21]=[CH:20][C:5]=1[C:6]([NH:8][C:9]1[CH:19]=[CH:18][CH:17]=[CH:16][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:7])([O-])=O.CO>CCOC(C)=O.[Pd]>[NH2:1][C:4]1[CH:23]=[CH:22][CH:21]=[CH:20][C:5]=1[C:6]([NH:8][C:9]1[CH:19]=[CH:18][CH:17]=[CH:16][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:7]

Inputs

Step One
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.24 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=C(C(=O)OCC)C=CC=C2)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
220 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the Pd/C was filtered off over a pad of celite and florisil

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C(=O)NC2=C(C(=O)OCC)C=CC=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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